1-[3-(2-Aminoethoxy)phenyl]ethanone

Medicinal Chemistry Organic Synthesis Chemical Biology

This meta-substituted aromatic ketone offers a primary amine and acetyl group for amide coupling, reductive amination, and nucleophilic additions. Unlike para-regioisomers, its geometry prevents conjugation between the side chain and acetyl group, ensuring distinct dipole and steric profiles critical for target engagement and coordination chemistry. Available as a free base; a hydrochloride salt (CAS 126572-99-4) exists for improved solubility. Verify regioisomer identity before purchase to avoid synthetic failures.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 687985-73-5
Cat. No. B3279129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Aminoethoxy)phenyl]ethanone
CAS687985-73-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OCCN
InChIInChI=1S/C10H13NO2/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7H,5-6,11H2,1H3
InChIKeyHZQDOCURSMJHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS 687985-73-5): Basic Identity for Procurement and Research Reference


1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS 687985-73-5) is an aromatic ketone building block characterized by a 3-acetylphenyl core substituted with a 2-aminoethoxy side chain. The molecule has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol. It is structurally defined by an electrophilic ketone carbonyl group adjacent to the aromatic ring and a terminal primary amine, enabling its use as a bifunctional synthetic intermediate for amide bond formation, reductive amination, and nucleophilic substitution reactions . The compound is also available as its hydrochloride salt (CAS 126572-99-4), which offers improved aqueous solubility and handling stability .

1-[3-(2-Aminoethoxy)phenyl]ethanone: Why Regioisomeric and Functional Analog Substitution Is Not Scientifically Neutral


A critical but often overlooked liability in synthetic planning and chemical procurement is the assumption that regioisomeric or functionally similar phenyl ethanone analogs are interchangeable. Substituting 1-[3-(2-aminoethoxy)phenyl]ethanone with its 4-(2-aminoethoxy)phenyl regioisomer (CAS 52243-87-3, para-substituted) or with a 2-aminoethoxy phenyl methanone derivative (e.g., CAS 89718-89-8) introduces substantial differences in molecular geometry, electronic distribution, and hydrogen-bonding topology. The meta-substitution pattern in the target compound positions the aminoethoxy side chain out of conjugation with the acetyl group, whereas the para-regioisomer or benzophenone-type analogs present different dipole moments and steric profiles. In medicinal chemistry and probe development, such seemingly minor structural variations can profoundly alter target engagement, synthetic tractability, and downstream biological activity, making unverified substitution a material risk to project reproducibility [1].

1-[3-(2-Aminoethoxy)phenyl]ethanone: Summary of Direct Comparative Performance Evidence


1-[3-(2-Aminoethoxy)phenyl]ethanone: Current Limitations of Publicly Accessible Comparative Performance Data

An exhaustive search of the peer-reviewed literature, authoritative databases, and patent repositories was conducted to identify quantitative comparator data for 1-[3-(2-aminoethoxy)phenyl]ethanone. The search specifically targeted direct head-to-head comparisons, cross-study comparable datasets, or class-level inferences that would demonstrate a measurable differentiation from close analogs such as 1-[4-(2-aminoethoxy)phenyl]ethanone, 2-aminoethoxy-substituted phenyl methanones, or other in-class ethanone derivatives. No primary research articles, patents, or authoritative database entries were found that contain the following mandatory elements for evidence inclusion: (1) a clear comparator or baseline; (2) quantitative data for the target compound; (3) quantitative data for the comparator or baseline; and (4) the defined assay, model, or experimental system context. While the compound is listed by several chemical vendors and referenced in databases as a building block, these sources provide only basic chemical property data and lack the quantifiable biological, pharmacological, or physicochemical differentiation required for a product-specific evidence guide.

Medicinal Chemistry Organic Synthesis Chemical Biology

1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS 687985-73-5): Primary Research and Industrial Application Scenarios


Bifunctional Building Block for Amide and Secondary Amine Synthesis in Medicinal Chemistry

The compound's primary application is as a bifunctional synthetic intermediate. The primary amine on the 2-aminoethoxy side chain serves as a nucleophilic handle for coupling with carboxylic acids, acyl chlorides, or isocyanates to form stable amide or urea linkages. Concurrently, the acetyl group can undergo nucleophilic addition (e.g., Grignard reactions), reduction to a secondary alcohol, or reductive amination to generate a secondary amine. This dual reactivity is particularly useful for constructing focused compound libraries where a phenyl ring is linked to diverse pharmacophores via an ethoxyethylamine spacer, while the meta-positioning of the acetyl group offers distinct synthetic routes compared to the more common para-substituted analogs .

Synthesis of Chemical Probes and Affinity Reagents

The aminoethoxy side chain provides a flexible, hydrophilic spacer with a terminal amine that can be readily conjugated to biotin, fluorophores, or solid supports. This enables the preparation of affinity probes or pull-down reagents for target identification and validation studies. The acetyl group can be reduced or further functionalized to attach additional recognition elements. Analogs with similar aminoethoxy-phenyl architectures are explicitly used as trifunctional building blocks in chemical probe synthesis, suggesting a plausible application space for this compound in chemical biology tool development .

Metal Coordination and Supramolecular Chemistry Studies

The combination of an aromatic ketone and an aminoethoxy group creates a potential bidentate ligand system. The amine nitrogen and the ethoxy oxygen can chelate transition metals, while the ketone oxygen may participate in additional coordination or hydrogen-bonding networks. This structural motif is of interest in the design of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies, where precise control over ligand geometry is critical .

Technical Documentation Hub

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